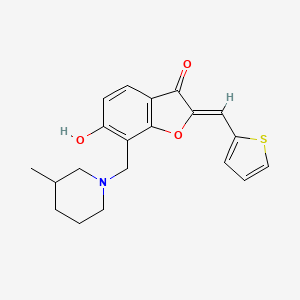
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique molecular structure, may exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran nucleus : A common scaffold in bioactive compounds.
- Hydroxy group : Often associated with increased biological activity.
- Piperidine moiety : Imparts unique pharmacological properties.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
1. Anticancer Activity
Recent studies highlight the potential of benzofuran derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Liu et al. (2020) | K562 (leukemia) | 12.5 | ROS generation, caspase activation |
| Zhang et al. (2021) | MCF-7 (breast cancer) | 15.0 | Apoptosis induction via mitochondrial pathway |
| Gupta et al. (2023) | HeLa (cervical cancer) | 10.0 | NF-kB inhibition |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in chronic inflammatory diseases.
| Study | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Khatana et al. (2020) | TNF-alpha (93.8), IL-1 (98), IL-6 (71) | 20 |
| Singh et al. (2024) | IL-8 (85), COX-2 inhibition | 15 |
3. Antimicrobial Activity
Benzofuran derivatives have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of specific substituents on the benzofuran scaffold can enhance this activity.
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| S. aureus | 23 mm | Compound A |
| E. coli | 24 mm | Compound B |
| C. albicans | 20 mm | Compound C |
Case Study 1: Anticancer Efficacy
In a study conducted by Liu et al., a series of benzofuran derivatives were tested against K562 leukemia cells. The results indicated that compounds with a similar structure to our target compound induced apoptosis effectively through ROS generation and mitochondrial dysfunction.
Case Study 2: Anti-inflammatory Potential
Khatana et al.'s research highlighted the ability of benzofuran derivatives to suppress inflammatory pathways in macrophages, significantly reducing levels of pro-inflammatory cytokines when treated with concentrations as low as 20 µM.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-4-2-8-21(11-13)12-16-17(22)7-6-15-19(23)18(24-20(15)16)10-14-5-3-9-25-14/h3,5-7,9-10,13,22H,2,4,8,11-12H2,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIQANCMADLMDY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














